Histamine-2-carboxylic acid
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Overview
Description
Histamine-2-carboxylic acid is a derivative of histamine, a biogenic amine involved in various physiological processes such as immune response, neurotransmission, and gastric acid secretion . This compound is characterized by the presence of an imidazole ring and a carboxylic acid group, making it a versatile molecule in both biological and chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Histamine-2-carboxylic acid can be synthesized through several methods. One common approach involves the decarboxylation of histidine, an amino acid, using the enzyme histidine decarboxylase . Another method includes the oxidation of histamine using oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale fermentation of histidine followed by enzymatic decarboxylation. This method ensures high yield and purity, making it suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: Histamine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, making it a reactive site for various chemical modifications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Histamine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Histamine-2-carboxylic acid exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors . These interactions lead to various physiological responses such as vasodilation, increased gastric acid secretion, and modulation of immune responses . The compound’s mechanism of action involves binding to these receptors and activating intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and phospholipase C (PLC) pathway .
Comparison with Similar Compounds
Histamine-2-carboxylic acid can be compared with other histamine derivatives such as:
Histamine: The parent compound, primarily involved in immune response and neurotransmission.
Histidine: The amino acid precursor of histamine, involved in protein synthesis and metabolic processes.
Histamine-4-carboxylic acid: Another derivative with similar biological activities but different receptor affinities.
Uniqueness: this compound is unique due to its specific interaction with histamine receptors and its ability to modulate various physiological processes. Its carboxylic acid group also allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
749799-30-2 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-2-1-4-3-8-5(9-4)6(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11) |
InChI Key |
ZGLGKGRLZFHFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)CCN |
Origin of Product |
United States |
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